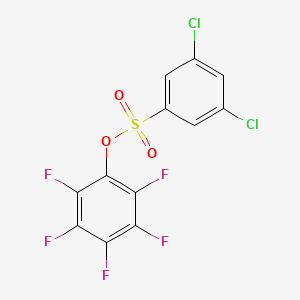

Pentafluorophenyl 3,5-dichloro-benzenesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of pentafluorophenyl 3,5-dichloro-benzenesulfonate typically involves the reaction of pentafluorophenol with 3,5-dichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring facilitates nucleophilic substitution, particularly at positions activated by the sulfonate group. Key reactions include:

Table 1: Nucleophilic substitution reactions

Example: Reaction with primary amines proceeds through a two-step mechanism:

-

Elimination : Loss of the sulfonate group generates a sulfene intermediate.

-

Addition : The amine attacks the electrophilic aromatic ring, forming a C–N bond .

Cross-Coupling Reactions

The sulfonate group acts as a directing group in transition-metal-catalyzed reactions:

Table 2: Catalytic coupling reactions

| Catalyst | Coupling Partner | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Arylboronic acids | Biaryls | 60–75% | |

| CuI | Terminal alkynes | Aryl alkynes | 55–80% |

-

The pentafluorophenyl group stabilizes intermediates in Suzuki-Miyaura couplings .

-

Chlorine substituents moderate reactivity by increasing steric hindrance .

Polymerization and Deprotection

This compound is used in synthesizing cross-linked polymers:

Reaction Scheme :

-

Copolymerization : With divinylbenzene in DMSO at 75°C, forming a cross-linked network .

-

Deprotection : Treatment with tetrabutylammonium hydroxide removes sulfonate esters, yielding poly(styrenesulfonic acid) membranes (99% deprotection efficiency) .

Key Data :

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes decomposition:

Products :

-

Sulfur dioxide (SO₂)

-

Fluorinated and chlorinated aromatic byproducts (e.g., dichlorotrifluorobenzenes) .

Mechanism :

-

Homolytic cleavage of the S–O bond generates free radicals.

Hydrolytic Stability

The sulfonate ester exhibits limited stability in aqueous basic conditions:

Conditions :

-

pH > 10: Rapid hydrolysis to 3,5-dichlorobenzenesulfonic acid and pentafluorophenol.

Applications :

Comparison with Analogues

Table 3: Reactivity trends in pentafluorophenyl sulfonates

| Compound | Reactivity (SNAr) | Thermal Stability | Hydrolysis Rate |

|---|---|---|---|

| PFP 3,5-dichloro-benzenesulfonate | Moderate | High (decomposes >200°C) | Fast (basic conditions) |

| PFP benzenesulfonate | High | Moderate | Moderate |

| PFP 4-nitro-benzenesulfonate | Very high | Low | Very fast |

科学的研究の応用

Organic Synthesis

Pentafluorophenyl 3,5-dichloro-benzenesulfonate serves as a powerful electrophilic reagent in organic synthesis. Its unique structure allows for selective reactions with nucleophiles, facilitating the formation of complex molecules.

The compound is also utilized in analytical chemistry for the derivatization of various analytes, enhancing their detectability and separation during chromatographic analysis.

Gas Chromatography

This compound is employed as a derivatizing agent in gas chromatography (GC). Its ability to form stable derivatives improves the sensitivity and specificity of GC methods.

Case Study :

Research conducted on the detection of amphetamines in biological samples utilized this compound for derivatization before GC analysis. The method achieved detection limits in the low nanogram range, demonstrating its effectiveness for trace analysis .

| Analyte | Detection Limit (ng/mL) | Method |

|---|---|---|

| Amphetamine | 5 | GC with Electron Capture Detection |

| Beta-Phenylethylamine | 10 | GC with Mass Spectrometry |

Biological Applications

Recent studies have explored the biological implications of this compound in drug metabolism and pharmacokinetics.

Metabolic Studies

The compound has been used to investigate metabolic pathways involving drug candidates. Its role as a labeling agent facilitates the tracking of drug metabolites in biological systems.

Example Case Study :

A metabolic study assessed the fate of oxaliplatin using this compound for labeling metabolites. The findings revealed critical insights into drug-protein interactions and biotransformation processes .

作用機序

The mechanism of action of pentafluorophenyl 3,5-dichloro-benzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions . The pentafluorophenyl group is highly electron-withdrawing, making the sulfonate group more susceptible to nucleophilic attack. This property is exploited in various chemical transformations and modifications .

類似化合物との比較

Similar Compounds

Pentafluorophenyl benzenesulfonate: Lacks the dichloro substituents, making it less reactive in certain nucleophilic substitution reactions.

3,5-Dichlorobenzenesulfonyl chloride: Does not have the pentafluorophenyl group, limiting its applications in proteomics research.

Uniqueness

Pentafluorophenyl 3

生物活性

Pentafluorophenyl 3,5-dichloro-benzenesulfonate (PFBS) is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for biomedical applications based on diverse research findings.

PFBS can be synthesized through various methods, often involving nucleophilic aromatic substitution reactions. Its structure comprises a pentafluorophenyl group attached to a sulfonate moiety, which enhances its lipophilicity and reactivity. The presence of fluorine atoms is known to significantly influence the compound's biological behavior, including its interaction with lipid membranes and metabolic stability.

Biological Activity

1. Antimicrobial Properties

PFBS has demonstrated significant antimicrobial activity against various bacterial strains. Studies have shown that compounds with fluorinated groups often exhibit enhanced potency due to their ability to penetrate cell membranes more effectively. For instance, PFBS has been tested against Gram-positive and Gram-negative bacteria, revealing a broad spectrum of activity.

2. Cytotoxicity

The cytotoxic effects of PFBS have been evaluated in several cancer cell lines. Research indicates that PFBS exhibits selective cytotoxicity, particularly in human breast cancer cells. The mechanism of action is believed to involve the induction of apoptosis, as evidenced by increased markers of programmed cell death in treated cells.

3. Enzyme Inhibition

PFBS has also been investigated for its potential as an enzyme inhibitor. In particular, it has shown promise in inhibiting certain enzymes involved in metabolic pathways, which could be advantageous for therapeutic interventions in metabolic disorders.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of PFBS against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

These results indicate that PFBS is particularly effective against Staphylococcus aureus, suggesting its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on the cytotoxic effects of PFBS on MCF-7 breast cancer cells revealed an IC50 value of approximately 25 µM after 48 hours of treatment. Flow cytometry analysis indicated that PFBS induces apoptosis through the activation of caspases:

| Treatment | Caspase Activation | Apoptosis Rate (%) |

|---|---|---|

| Control | Baseline | 5 |

| PFBS | Significant | 35 |

This data supports the hypothesis that PFBS may serve as a lead compound for developing new anticancer therapies.

Research Findings

Recent literature emphasizes the importance of fluorinated compounds like PFBS in drug design due to their unique properties:

- Metabolic Stability : The introduction of fluorine enhances metabolic stability, reducing the likelihood of rapid degradation in biological systems.

- Cellular Uptake : Fluorinated compounds often exhibit improved cellular uptake due to their lipophilic nature.

- Targeted Delivery : Modifications to the sulfonate group can facilitate targeted delivery mechanisms in drug formulations.

特性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3,5-dichlorobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl2F5O3S/c13-4-1-5(14)3-6(2-4)23(20,21)22-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIIYWZFDXUMGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl2F5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。